

2,4,6-Trichlorobenzonitrile: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,4,6-Trichlorobenzonitrile*

Cat. No.: *B1297859*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorobenzonitrile is a chlorinated aromatic nitrile that serves as a key intermediate in the synthesis of a variety of chemical compounds. Its trifunctional nature, arising from the nitrile group and the chlorine-substituted benzene ring, makes it a versatile building block in the development of agrochemicals and pharmaceuticals. This technical guide provides a comprehensive review of the synthesis, properties, and applications of **2,4,6-Trichlorobenzonitrile**, with a focus on data presentation and detailed methodologies for cited experiments.

Chemical and Physical Properties

2,4,6-Trichlorobenzonitrile is a white to light yellow crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	6575-05-9	[1] [2]
Molecular Formula	C ₇ H ₂ Cl ₃ N	[1] [2]
Molecular Weight	206.46 g/mol	[1]
Melting Point	80-82 °C	
Boiling Point	303.1 ± 37.0 °C (Predicted)	
Density	1.54 ± 0.1 g/cm ³ (Predicted)	
Appearance	White to light yellow powder/crystal	
Solubility	Soluble in Toluene. Miscible with most organic solvents. Slightly soluble in water.	[3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **2,4,6-Trichlorobenzonitrile**. While a specific ¹³C NMR spectrum for this compound is not readily available in the public domain, data for structurally related compounds can provide an estimation of expected chemical shifts. Infrared and mass spectrometry data are available and summarized below.

Infrared (IR) Spectroscopy: The IR spectrum of **2,4,6-Trichlorobenzonitrile** would be expected to show characteristic peaks for the C≡N stretch of the nitrile group and C-Cl stretches from the chlorinated benzene ring.

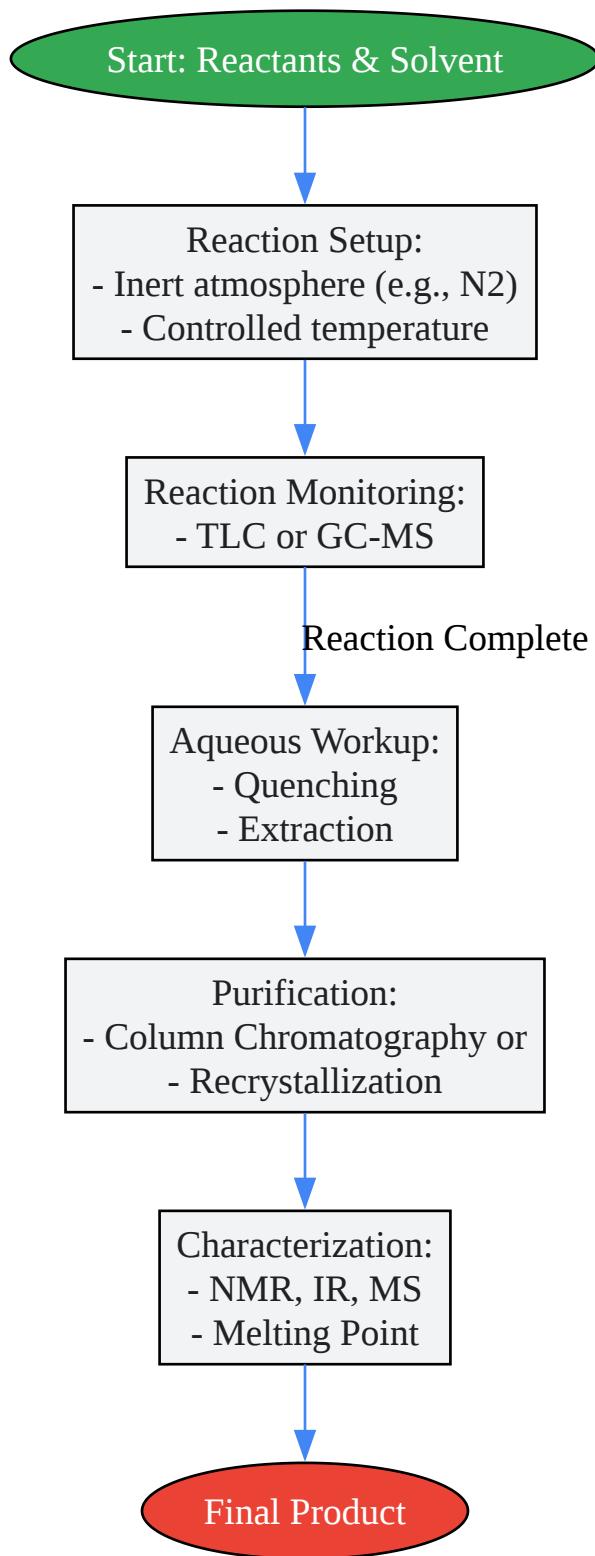
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with isotopic peaks characteristic of a compound containing three chlorine atoms.

Synthesis of 2,4,6-Trichlorobenzonitrile

Several synthetic routes for the preparation of **2,4,6-Trichlorobenzonitrile** have been reported. These methods primarily involve the introduction of a nitrile group onto a trichlorinated benzene ring or the modification of a precursor already containing the nitrile functionality.

Established Synthetic Routes

A number of established methods for the synthesis of **2,4,6-Trichlorobenzonitrile** have been documented.[4] One common approach is the nucleophilic aromatic substitution of 2,3,6-trichlorobenzene with copper(I) cyanide.[4] This reaction is typically performed at elevated temperatures in a high-boiling point solvent.[4] Another significant pathway involves the dehydration of 2,3,6-trichlorobenzamide using a strong dehydrating agent such as phosphorus pentoxide to convert the amide group into a nitrile.[4]


Established synthetic routes for **2,4,6-Trichlorobenzonitrile**.

Ammoxidation of 2,3,6-Trichlorotoluene

For industrial-scale production, the vapor phase ammoxidation of 2,3,6-trichlorotoluene offers a more direct and potentially greener alternative.[4] This process involves the reaction of the toluene derivative with ammonia and air at high temperatures, typically between 300-600°C, over a vanadium-based catalyst to efficiently convert the methyl group to a nitrile.[4]

Experimental Workflow: A General Approach

While a specific, detailed experimental protocol for the synthesis of **2,4,6-Trichlorobenzonitrile** is not readily available, a general workflow for a laboratory-scale synthesis can be outlined based on common organic chemistry practices.

[Click to download full resolution via product page](#)

A general experimental workflow for synthesis and purification.

Applications

2,4,6-Trichlorobenzonitrile is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

Agrochemicals

This compound serves as a building block for the creation of various pesticides.^[1] Although a direct synthetic pathway from **2,4,6-Trichlorobenzonitrile** to the herbicide Dichlobenil (2,6-dichlorobenzonitrile) is not explicitly detailed, the structural similarity suggests its potential as a precursor or a related starting material in the synthesis of chlorinated benzonitrile-based herbicides.^[5]

Pharmaceuticals

In the pharmaceutical sector, the nitrile group is a common pharmacophore, and chlorinated aromatic structures are present in numerous drugs.^{[6][7]} While specific drugs synthesized directly from **2,4,6-Trichlorobenzonitrile** are not widely reported in public literature, its potential as a starting material for various active pharmaceutical ingredients (APIs) is significant due to the reactivity of the nitrile and chloro-substituents.^[4] The synthesis of chloro-containing molecules is a critical aspect of drug discovery, with a significant percentage of approved drugs containing at least one chlorine atom.^[7]

Safety and Handling

2,4,6-Trichlorobenzonitrile is a toxic substance and should be handled with appropriate safety precautions.^[1] It can be fatal if ingested.^[1] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

2,4,6-Trichlorobenzonitrile is a valuable and versatile chemical intermediate with important applications in the synthesis of agrochemicals and as a potential building block for pharmaceuticals. While detailed spectroscopic data and specific, publicly available experimental protocols are limited, the established synthetic routes provide a solid foundation for its preparation. Further research into its applications and the development of more efficient

and greener synthetic methodologies will continue to enhance its importance in the chemical and life sciences industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,6-Trichlorobenzonitrile | 6575-05-9 | FT70460 [biosynth.com]
- 2. 2,4,6-Trichlorobenzonitrile | C7H2Cl3N | CID 522179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chlorobenzonitrile | C7H4CIN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinfo.com [nbinfo.com]
- 5. Dichlobenil | C7H3Cl2N | CID 3031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,4,6-Trichlorobenzonitrile: A Comprehensive Technical Review]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297859#literature-review-of-2-4-6-trichlorobenzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com